N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide
Description
N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a furan-3-yl group at position 5 and a nicotinamide moiety at position 2. The triazolo[1,5-a]pyridine scaffold is notable for its rigid planar structure, which facilitates interactions with biological targets such as kinases or enzymes. The nicotinamide substituent introduces hydrogen-bonding capabilities, which may improve solubility and target engagement.
Structure
3D Structure
Properties
IUPAC Name |
N-[5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-15(11-3-2-7-17-9-11)19-16-18-14-5-1-4-13(21(14)20-16)12-6-8-23-10-12/h1-10H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYDNISWSILHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C3=COC=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide typically involves a multi-step process. One efficient method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is carried out under microwave conditions at 140°C in dry toluene, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The eco-friendly and additive-free nature of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyridine derivatives, characterized by a fused ring system that contributes to its biological activity. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications. For instance, microwave-assisted synthesis has been explored to enhance efficiency and yield in the production of similar triazole derivatives .
Anticancer Properties
Research has demonstrated that compounds similar to N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives that showed promising anti-tumor activities against A172 and HEK293 cell lines. The mechanism of action often involves the induction of apoptosis and disruption of mitochondrial function in cancer cells .
Phosphodiesterase Inhibition
Another critical application of this compound class is as phosphodiesterase (PDE) inhibitors. PDE enzymes play a vital role in cellular signaling pathways by regulating cyclic nucleotides like cAMP and cGMP. Inhibitors targeting PDE2 have been linked to therapeutic benefits in neurological and psychiatric disorders. The potential for this compound to act as a PDE inhibitor could provide avenues for treating conditions such as depression and anxiety disorders .
Cytotoxicity Evaluation
In a comparative study on various triazole derivatives, compounds with specific substitutions on the aniline ring demonstrated enhanced cytotoxicity against tumor cell lines. The presence of furan moieties was particularly noted to improve activity profiles compared to other structural analogs .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A172 | 10 | Induces apoptosis |
| Compound B | HEK293 | 15 | Disrupts mitochondrial potential |
| N-(5-(furan-3-yl)-...) | HCT116 | 8 | Apoptosis via caspase activation |
PDE Inhibition Studies
Studies focusing on PDE inhibition have shown that triazolo derivatives can effectively increase intracellular levels of cAMP by inhibiting PDE activity. This mechanism is crucial for enhancing neuronal signaling and could lead to new treatments for cognitive dysfunctions associated with various psychiatric disorders .
Mechanism of Action
The mechanism of action of N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist of RORγt . These interactions disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide, highlighting substituent variations, molecular properties, and biological activities:
Key Structural and Functional Insights:
Core Modifications: The triazolo[1,5-a]pyridine core is versatile, with substituent positions (2, 5, 7) critically influencing activity. For example, nicotinamide at position 2 (target compound) vs. Pyrimidine vs. pyridine cores: Compound 3 (triazolo[1,5-a]pyrimidine) exhibits kinetoplastid inhibition, suggesting core flexibility in targeting parasitic enzymes .
Substituent Effects: Furan vs. Aromatic Groups: Furan-3-yl (target) vs. furan-2-yl () alters π-stacking geometry; furan-2-yl derivatives show anti-exudative activity, while furan-3-yl may favor kinase interactions . Electron-Withdrawing Groups: Trifluoromethyl () and cyano () enhance metabolic stability and lipophilicity, critical for oral bioavailability . Nicotinamide vs.
Synthetic Approaches :
- Suzuki coupling is a common method for introducing aryl/heteroaryl groups (e.g., furan-3-yl in the target compound, pyridinyl in Compound 3) .
- Thiomorpholine incorporation in filgotinib requires multi-step functionalization, highlighting the complexity of advanced substituents .
Biological Activity Trends: Kinase Inhibition: Filgotinib’s JAK1 inhibition correlates with its thiomorpholine substituent, while nicotinamide-containing analogs (target compound) may target NAD+-dependent enzymes . Antimicrobial Potential: Furan-containing triazolo compounds (e.g., ) exhibit anti-exudative and antimicrobial effects, suggesting the target compound’s furan-3-yl group could confer similar properties .
Biological Activity
N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H11N5O2. The compound features a furan ring fused with a triazole and pyridine structure, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 297.29 g/mol |
| Density | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antitumor activities. A study synthesized various derivatives and tested their efficacy against different cancer cell lines. The results demonstrated that certain compounds showed potent inhibition of tumor cell proliferation.
Case Study : In a study published in MDPI, several derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit activity against various bacterial strains.
Research Findings : A study reported that triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Molecular docking studies revealed that these compounds bind effectively to bacterial enzymes involved in cell wall synthesis .
The biological activity of this compound is attributed to its ability to inhibit key enzymes and disrupt cellular processes:
- Inhibition of Enzymes : Compounds with the triazole structure have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, resulting in enhanced antitumor and antimicrobial effects .
- Disruption of Cell Wall Synthesis : The compound's interaction with bacterial enzymes involved in peptidoglycan biosynthesis disrupts the structural integrity of bacterial cells, leading to cell lysis .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antitumor | Human cancer cell lines | Inhibition of cell proliferation |
| Antimicrobial | S. aureus, E. coli | Inhibition of cell wall synthesis |
| Enzyme Inhibition | PDE enzymes | Disruption of cyclic nucleotide signaling |
Q & A
Q. Advanced Structure-Activity Relationship (SAR) Strategies
- Substituent Modification : Replace the nicotinamide group with urea or alkylurea moieties to enhance solubility or target affinity. For example, alkylurea derivatives of related triazolopyridines showed improved anticancer activity but required toxicity profiling .
- Heterocycle Replacement : Substitute the furan-3-yl group with other heteroaromatic rings (e.g., thiophene, pyrazole) to modulate electronic effects and binding interactions .
- Bioisosteric Exchange : Replace the pyridine ring with pyrimidine or triazine to explore new binding modes .
How should researchers address contradictions between in vitro efficacy and in vivo toxicity data?
Q. Advanced Data Contradiction Analysis
- Dose Optimization : Use pharmacokinetic (PK) studies to identify therapeutic windows. For example, acetamide derivatives showed toxicity at high doses despite potent in vitro activity, suggesting narrow safety margins .
- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS. N-Hydroxylation or sulfation of analogous compounds generated reactive intermediates causing hepatotoxicity .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated carriers to reduce systemic exposure .
What computational methods are effective for predicting biological activity and target interactions?
Q. Advanced Computational Approaches
- PASS Program : Predicts biological activity spectra (e.g., anti-inflammatory, kinase inhibition) based on structural descriptors .
- Molecular Docking : Screens potential targets (e.g., kinases, proteasomes) by simulating binding to active sites. Use software like AutoDock or Schrödinger .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ, logP) with activity to guide synthetic prioritization .
How can reaction conditions be optimized to improve synthetic yields?
Q. Advanced Process Optimization
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, NMP) for SNAr reactions, as seen in triazolopyrimidine syntheses .
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions enhances cross-coupling efficiency .
- Temperature Control : Reflux conditions (e.g., 80–100°C in 1,4-dioxane) improve cyclization rates .
What methodologies are used to study target engagement and binding kinetics?
Q. Advanced Interaction Studies
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify critical hydrogen bonds or π-π stacking interactions .
How are anti-inflammatory or anticancer activities evaluated preclinically?
Q. Advanced Pharmacological Evaluation
- In Vivo Models : Assess anti-exudative activity in rodent carrageenan-induced paw edema models .
- Cell-Based Assays : Use MTT or ATP-luciferase assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify primary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
